Bis(pyridine)iodonium tetrafluoroborate

描述

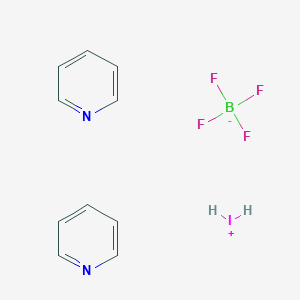

Bis(pyridine)iodonium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C10H12BF4IN2 and its molecular weight is 373.93 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(Pyridine)iodonium(1)tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

Bis(Pyridine)iodonium(1)tetrafluoroborate plays a significant role in biochemical reactions. It is known to react with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control

Molecular Mechanism

It is known to exert its effects at the molecular level through its iodinating and oxidizing properties

生物活性

Bis(pyridine)iodonium tetrafluoroborate (IPyBF) is a versatile reagent known for its applications in organic synthesis, particularly as an oxidizing and iodinating agent. This compound has garnered attention due to its unique reactivity and potential biological applications. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

IPyBF is characterized by the presence of a pyridine ligand coordinated to an iodine atom, which enhances its electrophilic properties. The tetrafluoroborate anion provides stability and solubility in various solvents, making it suitable for diverse chemical reactions.

Mechanisms of Biological Activity

The biological activity of IPyBF primarily stems from its ability to act as an oxidizing agent. It facilitates the oxidation of alcohols to carbonyl compounds, which are crucial intermediates in the synthesis of biologically active molecules. The compound's reactivity can be modulated based on the structure of the substrate and reaction conditions.

Oxidation Reactions

IPyBF has been shown to selectively oxidize various alcohols, including primary, secondary, and benzylic alcohols. The oxidation pathways include:

- Beta-scission reactions: Particularly observed with cycloalkanols, leading to the formation of aldehydes and ketones.

- Alpha-oxidation processes: This involves the oxidation of primary alcohols to aldehydes or esters depending on reaction conditions .

1. Selective Iodination

A study highlighted the use of IPyBF for regioselective iodination of BINAP dioxide, demonstrating its utility in synthesizing complex organic molecules . This process is significant in pharmaceutical chemistry where iodinated compounds serve as essential building blocks.

2. Asymmetric Halofunctionalization

Research has explored the application of bis(pyridine)iodine complexes in asymmetric halofunctionalization reactions. Chiral bidentate pyridine ligands were synthesized to facilitate these reactions, although challenges related to enantioselectivity were noted . The study concluded that while IPyBF can promote halogen transfer, achieving high enantiomeric excess remains complex.

Biological Implications

The oxidative capabilities of IPyBF position it as a potential candidate for developing therapeutic agents. Its ability to modify biological molecules through selective oxidation could lead to new drug formulations or synthetic pathways for bioactive compounds.

Table 1: Summary of Biological Activities

科学研究应用

Organic Synthesis

Electrophilic Reagent

Bis(pyridine)iodonium tetrafluoroborate serves as a powerful electrophilic reagent, facilitating the formation of carbon-carbon bonds in organic reactions. It is particularly valuable for synthesizing complex organic molecules by enabling chemists to develop new compounds through various reaction pathways .

Synthesis of Substituted Naphthalenes

The compound is utilized in the synthesis of substituted naphthalenes from 2-alkynyl-substituted benzaldehydes. This reaction can be performed with either alkenes or alkynes, leading to the formation of products with interesting substitution patterns .

Electrophilic Aromatic Substitution

Introduction of Electrophilic Iodine

In electrophilic aromatic substitution reactions, this compound is used to introduce electrophilic iodine into aromatic compounds. This enhances the reactivity of the aromatic system, allowing for further functionalization and modification of the aromatic compounds .

Photochemistry

Generation of Reactive Iodine Species

The compound is effective in photochemical reactions where it generates reactive iodine species upon exposure to light. This property is particularly useful for synthesizing complex organic molecules through photochemical pathways .

Materials Science

Catalyst in Polymerization Processes

In materials science, this compound acts as a catalyst in polymerization processes. It improves the properties of polymers used in coatings and adhesives, contributing to the development of advanced materials with enhanced performance characteristics .

Medicinal Chemistry

Synthesis of Iodine-Containing Pharmaceuticals

Researchers have employed this compound in drug development, particularly for synthesizing iodine-containing pharmaceuticals. These compounds often exhibit enhanced biological activity, making them valuable in medicinal chemistry .

Case Study 1: Oxidation of Alcohols

A study reported the use of this compound as an oxidizing agent for various types of alcohols. The research highlighted its ability to provide selective access to ω-iodocarbonyl compounds or ketones from cycloalkanols under different conditions. This versatility expands its application profile significantly .

Case Study 2: Synthesis of Tetracyclic Tetrahydrofurans

Another notable application involves the synthesis of tetracyclic tetrahydrofurans using this compound. This process was part of developing potential broad-spectrum psychotropic agents, showcasing the compound's utility in complex medicinal chemistry applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Facilitates carbon-carbon bond formation and synthesis of complex organic molecules |

| Electrophilic Aromatic Substitution | Introduces electrophilic iodine into aromatic compounds for further functionalization |

| Photochemistry | Generates reactive iodine species upon light exposure for complex molecule synthesis |

| Materials Science | Acts as a catalyst in polymerization processes for advanced material development |

| Medicinal Chemistry | Useful in synthesizing iodine-containing pharmaceuticals with enhanced biological activity |

化学反应分析

Oxidation of Alcohols

IPy₂BF₄ acts as a stoichiometric oxidizer for alcohols under photochemical or thermal conditions. Its reactivity depends on the alcohol’s structure and reaction parameters:

-

Cycloalkanols undergo β-scission to form ω-iodocarbonyl compounds under photochemical irradiation (100 W lamp, 25°C) (Table 1).

-

Secondary alcohols are oxidized to ketones in the presence of I₂ and a base (e.g., Cs₂CO₃) at room temperature (Table 2).

Table 1: β-Scission of Cycloalkanols with IPy₂BF₄

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexanol | 6-Iodohexanal | 89 | RT, 12 h, hv |

| Cycloheptanol | 7-Iodoheptan-2-one | 85 | RT, 14 h, hv |

Table 2: Oxidation of Secondary Alcohols to Ketones

| Substrate | Product | Yield (%) | Additives |

|---|---|---|---|

| 2-Octanol | 2-Octanone | 92 | I₂, Cs₂CO₃ |

| 1-Phenylethanol | Acetophenone | 94 | I₂, K₂CO₃ |

Electrophilic Iodination of Aromatics

IPy₂BF₄, in combination with Brønsted acids (e.g., HBF₄ or CF₃SO₃H), iodinates aromatic compounds with high regioselectivity. Activated aromatics (e.g., alkylbenzenes) react faster than deactivated systems (e.g., nitrobenzene) .

Table 3: Iodination of Aromatic Compounds

| Substrate | Product | Acid Used | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | 4-Iodotoluene | HBF₄ | 2 | 90 |

| Nitrobenzene | 3-Iodonitrobenzene | CF₃SO₃H | 24 | 65 |

Reactions with Unsaturated Substrates

IPy₂BF₄ facilitates iodofunctionalization of alkenes and alkynes:

-

Alkenes : Forms iodohydrins or cyclic ethers via iodonium ion intermediates.

-

Alkynes : Generates iodinated naphthalenes or heterocycles (e.g., benzofurans) .

Table 4: Cyclization of 2-Alkynylbenzaldehydes

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| 2-Ethynylbenzaldehyde | 1-Iodonaphthalene | RT, CH₂Cl₂, 6 h | 88 |

| 2-Propynylbenzaldehyde | 3-Iodobenzofuran | RT, MeCN, 12 h | 78 |

Photochemical vs. Thermal Reactivity

-

Photolysis : Promotes radical-mediated pathways (e.g., β-scission in cycloalkanols) .

-

Thermal Conditions : Favors ionic mechanisms, preserving ring structures during oxidations (Scheme 30 in ).

Mechanistic Insights

-

Oxidation Pathways : IPy₂BF₄ interacts with alcohols to form oxonium ions (A), which decompose via alkoxyl radicals (C) under light or iodanes (B) in thermal reactions (Scheme 3 in ).

-

Iodonium Transfer : The reagent dissociates to release iodine(I) species, enabling electrophilic attacks on π-systems .

Stability and Limitations

属性

IUPAC Name |

iodanium;pyridine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXJCTSZJWIBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF4IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447027 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15656-28-7 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。